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Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1

(GlyT1)[1][2][3]. GlyT1 is a critical regulator of glycine concentrations in the synaptic cleft.

Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player

in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term

depression (LTD), which are cellular correlates of learning and memory[1][3][4]. By inhibiting

GlyT1, LY2365109 hydrochloride increases the extracellular levels of glycine, thereby

enhancing NMDA receptor function and offering a valuable tool for the investigation of synaptic

plasticity[1][3][5]. These application notes provide a comprehensive guide to utilizing

LY2365109 hydrochloride for studying synaptic plasticity, complete with detailed protocols and

data presentation.

Mechanism of Action
LY2365109 hydrochloride exerts its effects by blocking the reuptake of glycine from the

synaptic cleft into neurons and glial cells[1][5]. This inhibition leads to an elevation of glycine

levels in the synapse, which in turn increases the saturation of the glycine-binding site on the

NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of

both glutamate and a co-agonist (glycine or D-serine) for its activation. Enhanced NMDA
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receptor activation leads to an increased influx of Ca²⁺ into the postsynaptic neuron, a critical

event for the induction of both LTP and LTD[6]. Therefore, LY2365109 hydrochloride is

expected to modulate synaptic plasticity by potentiating NMDA receptor-dependent processes.

Data Presentation
The following table summarizes the quantitative effects of GlyT1 inhibitors on synaptic plasticity

and related cognitive functions. While specific data for LY2365109 hydrochloride on LTP/LTD

are not readily available in the public domain, the data from other selective GlyT1 inhibitors

provide a strong rationale for its use in similar studies.

GlyT1
Inhibitor

Model
System

Measureme
nt

Dosage/Co
ncentration

Outcome Reference

PF-03463275
Schizophreni

a Patients

Visual

Evoked

Potential

(VEP) LTP

10-60 mg BID

Dose-

dependent

enhancement

of LTP, with

peak effect at

40 mg

[2]

Glycine

Rat

Hippocampal

Slices

Field

Excitatory

Postsynaptic

Potential

(fEPSP)

1 mM

Induction of a

lasting

potentiation

(LTP-GLY)

that is

dependent on

GlyT1 activity

[4]

Iclepertin (BI

425809)

Schizophreni

a Patients

Cognitive

Performance

(MCCB

Score)

10 mg and 25

mg

Improvement

in cognition
[3][7]

ALX-5407

Rat

Hippocampal

Slices

Glycine-

induced LTP

(LTP-GLY)

Not specified
Blockade of

LTP-GLY
[4]
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Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term
Potentiation (LTP) in Hippocampal Slices
This protocol describes the methodology for assessing the effect of LY2365109 hydrochloride
on LTP in the CA1 region of the hippocampus.

Materials:

LY2365109 hydrochloride

Artificial cerebrospinal fluid (aCSF)

Dissection tools

Vibratome

Recording chamber

Stimulating and recording electrodes

Amplifier and data acquisition system

Procedure:

Slice Preparation:

Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional

animal care and use committee guidelines.

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at

least 1 hour to recover.

Recording Setup:
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Transfer a single slice to the recording chamber, continuously perfused with oxygenated

aCSF at 30-32°C.

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode

in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials

(fEPSPs).

Baseline Recording:

Deliver baseline stimuli (e.g., 0.033 Hz) to evoke fEPSPs. Adjust the stimulation intensity

to elicit a fEPSP with an amplitude that is 30-50% of the maximum.

Record a stable baseline for at least 20-30 minutes.

Drug Application:

Prepare a stock solution of LY2365109 hydrochloride in a suitable solvent (e.g., DMSO)

and dilute it to the final desired concentration in aCSF.

Switch the perfusion to the aCSF containing LY2365109 hydrochloride.

Incubate the slice with the compound for a predetermined period (e.g., 20-30 minutes)

before LTP induction.

LTP Induction:

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or multiple trains

of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

Post-Induction Recording:

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes

after the induction protocol to monitor the potentiation of the synaptic response.

Data Analysis:

Measure the slope or amplitude of the fEPSPs.
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Normalize the data to the average baseline values.

Compare the magnitude of LTP in slices treated with LY2365109 hydrochloride to control

slices (vehicle-treated).

Protocol 2: In Vivo Behavioral Assay - Morris Water
Maze
The Morris water maze is a widely used behavioral task to assess hippocampal-dependent

spatial learning and memory[8][9][10][11].

Materials:

Circular water tank (1.5-2 m in diameter)

Escape platform

Non-toxic, opaque substance to make the water cloudy (e.g., non-fat milk powder or tempura

paint)

Video tracking system

LY2365109 hydrochloride

Procedure:

Apparatus Setup:

Fill the tank with water (20-22°C) and make it opaque.

Place the escape platform in a fixed quadrant, submerged about 1 cm below the water

surface.

Ensure prominent visual cues are present around the room.

Drug Administration:
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Administer LY2365109 hydrochloride or vehicle to the animals (e.g., via oral gavage or

intraperitoneal injection) at a specified time before the training session.

Acquisition Training (e.g., 5 days):

Conduct 4 trials per day for each animal.

For each trial, gently place the animal into the water facing the wall from one of four

randomized starting positions.

Allow the animal to swim and find the hidden platform. If the platform is not found within

60-90 seconds, guide the animal to it.

Allow the animal to remain on the platform for 15-30 seconds.

Record the escape latency (time to find the platform) and path length for each trial using

the video tracking system.

Probe Trial:

24 hours after the last training session, remove the platform from the tank.

Place the animal in the tank and allow it to swim freely for 60 seconds.

Record the time spent in the target quadrant (where the platform was previously located)

and the number of crossings over the former platform location.

Data Analysis:

Analyze the escape latency and path length during the acquisition phase to assess

learning.

Analyze the time spent in the target quadrant and platform crossings during the probe trial

to assess memory retention.

Compare the performance of the LY2365109 hydrochloride-treated group with the

vehicle-treated control group.
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Protocol 3: In Vivo Behavioral Assay - Fear Conditioning
Fear conditioning is a form of associative learning used to assess the roles of the amygdala

and hippocampus in memory formation[12][13][14][15].

Materials:

Fear conditioning chamber with a grid floor connected to a shock generator

Sound-attenuating box

Video camera and software to measure freezing behavior

LY2365109 hydrochloride

Procedure:

Drug Administration:

Administer LY2365109 hydrochloride or vehicle to the animals at a specified time before

the conditioning session.

Conditioning (Day 1):

Place the animal in the conditioning chamber and allow for a habituation period (e.g., 2-3

minutes).

Present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB).

During the last 2 seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US;

e.g., 0.5-0.7 mA).

Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial

interval.

Measure freezing behavior (the complete absence of movement except for respiration)

throughout the session.

Contextual Fear Testing (Day 2):
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Place the animal back into the same conditioning chamber without presenting the tone or

shock.

Record freezing behavior for a set period (e.g., 5 minutes) to assess memory for the

context.

Cued Fear Testing (Day 3):

Place the animal in a novel context (different shape, color, and odor).

After a habituation period, present the CS (tone) without the US.

Record freezing behavior before, during, and after the presentation of the CS to assess

memory for the cue.

Data Analysis:

Calculate the percentage of time spent freezing during each phase of the experiment.

Compare the freezing behavior of the LY2365109 hydrochloride-treated group with the

vehicle-treated control group.
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Caption: Signaling pathway of LY2365109 hydrochloride in modulating synaptic plasticity.
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Caption: Experimental workflow for in vitro LTP studies with LY2365109 hydrochloride.
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Caption: Experimental workflow for the Morris water maze behavioral assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10768311?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

